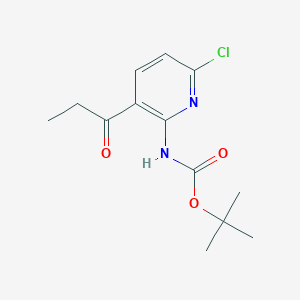
4,4-Diphenylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenylbutan-2-amine is an organic compound with the molecular formula C16H19N. It is a derivative of diphenylpropylamine and is known for its complex structure and diverse applications in scientific research and industry.
Méthodes De Préparation
The preparation of 4,4-Diphenylbutan-2-amine involves several steps:
Friedel-Crafts Alkylation: Cinnamonitrile and benzene are used as raw materials to prepare 3,3-diphenylpropionitrile through Friedel-Crafts alkylation.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then converted into 3,3-diphenylpropylamine via catalytic hydrogenation.
Schiff Base Formation: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation: The Schiff base undergoes methylation to obtain a methyl quaternary ammonium salt.
Hydrolysis: Finally, the methyl quaternary ammonium salt is hydrolyzed to yield this compound.
Analyse Des Réactions Chimiques
4,4-Diphenylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Methylation: As mentioned in the preparation methods, methylation is a key reaction in its synthesis.
Applications De Recherche Scientifique
4,4-Diphenylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diphenylbutan-2-amine involves its interaction with molecular targets and pathways. It is known to act as a ligand for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on its specific application .
Comparaison Avec Des Composés Similaires
4,4-Diphenylbutan-2-amine can be compared with other similar compounds such as:
3-Phenylpropylamine: Another phenylpropylamine derivative with similar structural features.
1-Methyl-3-phenylpropylamine: A related compound with a slightly different structure.
Diphenylpropylamine: The parent compound from which this compound is derived.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C16H19N |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
4,4-diphenylbutan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,12,17H2,1H3 |
Clé InChI |
DJMZXBCLPVSJPI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methylimidazo[1,5-A]pyridine](/img/structure/B8805214.png)



![1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8805250.png)



![2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazole](/img/structure/B8805271.png)

![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)

